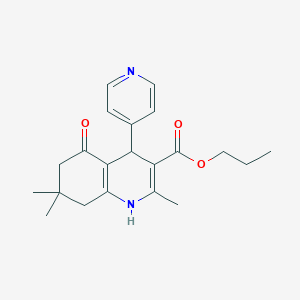![molecular formula C21H20N2O5 B12502136 {2-Ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid CAS No. 5818-62-2](/img/structure/B12502136.png)
{2-Ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ETHOXY-4-{[(4E)-3-METHYL-5-OXO-1-PHENYLPYRAZOL-4-YLIDENE]METHYL}PHENOXYACETIC ACID is a complex organic compound with a unique structure that combines various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-4-{[(4E)-3-METHYL-5-OXO-1-PHENYLPYRAZOL-4-YLIDENE]METHYL}PHENOXYACETIC ACID typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the phenoxyacetic acid derivative, followed by the introduction of the pyrazole moiety through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate continuous flow processes, automated systems, and advanced purification techniques to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
2-ETHOXY-4-{[(4E)-3-METHYL-5-OXO-1-PHENYLPYRAZOL-4-YLIDENE]METHYL}PHENOXYACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
2-ETHOXY-4-{[(4E)-3-METHYL-5-OXO-1-PHENYLPYRAZOL-4-YLIDENE]METHYL}PHENOXYACETIC ACID has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: The compound can be utilized in the development of new materials, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 2-ETHOXY-4-{[(4E)-3-METHYL-5-OXO-1-PHENYLPYRAZOL-4-YLIDENE]METHYL}PHENOXYACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
類似化合物との比較
Similar Compounds
Phenoxyacetic Acid: A simpler analog with similar structural features but lacking the pyrazole moiety.
2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with a phenoxyacetic acid backbone.
MCPA (2-Methyl-4-chlorophenoxyacetic Acid): Another herbicide with structural similarities.
Uniqueness
2-ETHOXY-4-{[(4E)-3-METHYL-5-OXO-1-PHENYLPYRAZOL-4-YLIDENE]METHYL}PHENOXYACETIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole moiety, in particular, differentiates it from simpler phenoxyacetic acid derivatives, potentially offering novel applications and mechanisms of action.
特性
CAS番号 |
5818-62-2 |
|---|---|
分子式 |
C21H20N2O5 |
分子量 |
380.4 g/mol |
IUPAC名 |
2-[2-ethoxy-4-[(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C21H20N2O5/c1-3-27-19-12-15(9-10-18(19)28-13-20(24)25)11-17-14(2)22-23(21(17)26)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3,(H,24,25) |
InChIキー |
YQISAUNAYCDUSG-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Naphthalen-1-yl[4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)piperazin-1-yl]methanone](/img/structure/B12502054.png)
![N-(2-ethyl-6-methylphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B12502060.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-5-nitrophenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12502068.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12502071.png)
![2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B12502072.png)

![1-{2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12502080.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12502087.png)
![Methyl 5-({2-[(2,4-dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12502094.png)

![N-(3-fluoro-4-methylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B12502108.png)
![3-(3-methoxyphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12502109.png)


